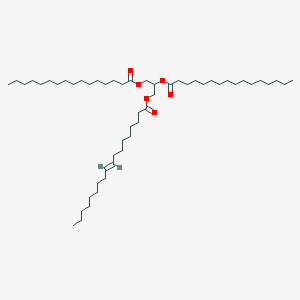

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate

Vue d'ensemble

Description

1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol: est un triacylglycérol qui contient de l'acide palmitique aux positions sn-1 et sn-2 et de l'acide élaïdique à la position sn-3 . Ce composé est souvent utilisé comme étalon pour l'identification des triacylglycérols dans diverses huiles, telles que les huiles de colza et de palme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant l'acide palmitique et l'acide élaïdique avec le glycérol. La réaction nécessite généralement un catalyseur, tel que l'acide sulfurique ou l'acide p-toluènesulfonique, et est conduite sous reflux pour assurer une estérification complète .

Méthodes de production industrielle: Dans les milieux industriels, la production de 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol implique l'utilisation d'acide palmitique et d'acide élaïdique de haute pureté. Le processus comprend:

Estérification: Combinaison de l'acide palmitique et de l'acide élaïdique avec le glycérol en présence d'un catalyseur.

Analyse Des Réactions Chimiques

Types de réactions: Le 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des dérivés d'acides gras correspondants.

Réactifs et conditions communs:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Principaux produits:

Oxydation: Produit des acides gras oxydés.

Hydrolyse: Donne de l'acide palmitique, de l'acide élaïdique et du glycérol.

4. Applications de la recherche scientifique

Le 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol a plusieurs applications de recherche scientifique:

Biochimie des lipides: Utilisé comme étalon pour l'identification et la quantification des triacylglycérols dans la recherche sur les lipides.

Industrie alimentaire: Employé dans l'analyse des graisses et des huiles pour déterminer leur composition et leur qualité.

Développement pharmaceutique: Enquête sur son rôle potentiel dans les systèmes et les formulations d'administration de médicaments.

5. Mécanisme d'action

Le mécanisme d'action du 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol implique son interaction avec les membranes lipidiques et les enzymes. Le composé peut être incorporé dans les bicouches lipidiques, affectant la fluidité et la perméabilité de la membrane. De plus, il peut servir de substrat pour les lipases, qui hydrolysent les liaisons ester pour libérer des acides gras et du glycérol .

Applications De Recherche Scientifique

1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol has several scientific research applications:

Lipid Biochemistry: Used as a standard for the identification and quantification of triacylglycerols in lipid research.

Food Industry: Employed in the analysis of fats and oils to determine their composition and quality.

Pharmaceutical Development: Investigated for its potential role in drug delivery systems and formulations.

Mécanisme D'action

The mechanism of action of 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can serve as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol .

Comparaison Avec Des Composés Similaires

Composés similaires:

1,2-Dipalmitoyl-3-oléoyl-rac-glycérol: Contient de l'acide oléique au lieu de l'acide élaïdique à la position sn-3.

1,2-Dipalmitoyl-3-linoélaïdoyl-rac-glycérol: Contient de l'acide linoélaïdique à la position sn-3.

1,2-Dipalmitoyl-rac-glycérol: Ne contient que de l'acide palmitique aux trois positions.

Unicité: Le 1,2-Dipalmitoyl-3-Elaidoyl-rac-glycérol est unique en raison de la présence d'acide élaïdique, un acide gras trans, à la position sn-3. Cette caractéristique structurelle influence ses propriétés physiques et chimiques, le rendant distinct des autres triacylglycérols .

Activité Biologique

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate, also known by its CAS number 37179-82-1, is a complex ester compound characterized by a glycerol backbone esterified with two hexadecanoyl groups and one octadec-9-enoate group. Its molecular formula is C53H100O6, and it has a molecular weight of 833.4 g/mol. This compound exhibits unique biological activities due to its amphiphilic properties, which stem from its long hydrophobic fatty acid chains.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

The compound features:

- Glycerol Backbone : Provides structural stability.

- Hexadecanoyl Groups : Contribute to hydrophobicity and membrane interaction.

- Octadec-9-enoate Group : Introduces unsaturation, affecting reactivity and biological interactions.

- Membrane Interaction : Research indicates that compounds with similar structures can modulate membrane fluidity and permeability. This modulation can affect the functionality of membrane proteins and influence drug absorption rates.

- Hydrolysis : The primary reaction involving this compound is the hydrolysis of its ester bonds, which can occur under acidic or basic conditions. This reaction leads to the formation of hexadecanol and octadec-9-enoic acid, potentially impacting metabolic pathways in biological systems.

- Cellular Effects : Studies suggest that this compound may interact with cellular membranes, influencing cellular signaling pathways and possibly exhibiting cytotoxic effects depending on concentration and exposure duration.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Lipid-Protien Interactions : A study published in the Journal of Lipid Research demonstrated that lipid esters can alter protein conformation in membrane environments, suggesting potential applications in drug delivery systems.

- Antimicrobial Activity : Research on structurally related compounds has shown antimicrobial properties against various pathogens, indicating that this compound may possess similar activities.

- Anti-inflammatory Effects : Some fatty acid esters exhibit anti-inflammatory properties through modulation of inflammatory cytokines. Investigating these effects could reveal therapeutic potentials for this compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Di(octadecanoyloxy)propyl octadec-9-enoate | Similar glycerol backbone with octadecanoate | Longer fatty acid chains may enhance stability |

| Glycerol 2,3-di-(9Z-octadecenoate) | Contains unsaturated fatty acids | Potentially more reactive due to double bonds |

| 1,2-Dihexadecanoyl-sn-glycerol | Two hexadecanoate groups | Lacks the octadecenoate group |

This table highlights how variations in fatty acid composition can influence the properties and applications of similar compounds.

Propriétés

Numéro CAS |

37179-82-1 |

|---|---|

Formule moléculaire |

C53H100O6 |

Poids moléculaire |

833.4 g/mol |

Nom IUPAC |

2,3-di(hexadecanoyloxy)propyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+ |

Clé InChI |

YHMDGPZOSGBQRH-OCEACIFDSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

melting_point |

34.5 °C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.